(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
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Overview
Description
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group attached to an indole ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
1-BOC-6-Bromo-indole-2-boronic acid, like other boronic acids, is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 1-BOC-6-Bromo-indole-2-boronic acid. This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
The result of the action of 1-BOC-6-Bromo-indole-2-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 1-BOC-6-Bromo-indole-2-boronic acid, like other boronic acids, can be influenced by various environmental factors. These factors include temperature, pH, and the presence of other reactants. For instance, the compound is typically stored at temperatures below -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the following steps:
Boc Protection: The attachment of a tert-butoxycarbonyl group to the nitrogen atom of the indole ring.
Boronic Acid Formation:
These steps are carried out under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: The removal of the boronic acid group, often facilitated by a catalyst.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Protodeboronation: Often utilizes a radical approach with specific catalysts to achieve the desired transformation.
Major Products
The major products of these reactions depend on the specific substrates used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
Scientific Research Applications
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.
Medicine: May be used in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-1H-indol-2-yl)boronic acid: Lacks the Boc protecting group.
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness
The presence of both the bromine atom and the Boc protecting group in (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid makes it unique, as it allows for selective reactions and protection of functional groups during synthesis.
Properties
IUPAC Name |
[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYFCWUHNRAJJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681543 |
Source
|
Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-59-8 |
Source
|
Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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